N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
Structural Comparison Table
| Feature | This compound | Symmetrical Oxalamides (e.g., N,N'-Diphenyloxalamide) | Unsymmetrical Oxalamides (e.g., N1-(Thiophen-2-ylmethyl)-N2-(Diphenylpropyl)Oxalamide) |
|---|---|---|---|
| Symmetry | Unsymmetrical | C₂ symmetry | Unsymmetrical |
| Polar Groups | -CF₃ (strong electron-withdrawing) | None | -S- (thiophene) |
| Hydrophobicity | High (logP ~5.2) | Moderate (logP ~3.8) | Moderate (logP ~4.1) |
| Conformational Flexibility | High (flexible diphenylpropyl chain) | Low (rigid aryl groups) | Moderate (thiophene restricts rotation) |
Key Differences:
Electronic Effects :
Steric Interactions :
- The 3,3-diphenylpropyl group creates greater steric bulk compared to smaller N-substituents in analogues like N1-(2-fluorophenyl) derivatives.
Biological Target Compatibility :
- Unsymmetrical structures like this compound allow for selective interactions with protein binding pockets, unlike symmetrical counterparts.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O2/c25-24(26,27)19-12-7-13-20(16-19)29-23(31)22(30)28-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21H,14-15H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKORTDAJJBPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,3-diphenylpropylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages over existing treatments.
Mechanism of Action
The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences and similarities among oxalamide derivatives:
Physicochemical Properties
- Melting Points : Adamantyl derivatives exhibit high thermal stability (melting points >210°C) , whereas Compound 1c melts at 260–262°C .
- Lipophilicity : The target compound’s diphenylpropyl group likely increases logP compared to analogues with smaller N1 substituents (e.g., 2-oxopropyl).
Key Research Findings and Trends
- Substituent Impact : Bulky N1 groups (e.g., adamantyl, diphenylpropyl) correlate with improved enzyme inhibition, while electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance receptor binding .
- Synthetic Accessibility : Methoxy and halogenated phenyl groups are synthetically tractable, enabling modular drug design .
- Contradictions : While most oxalamides are inhibitors, S336 is an agonist, underscoring the role of substituents in modulating activity .
Biological Activity
N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 941939-80-6
- Molecular Formula : C24H21F3N2O2
- Molecular Weight : 426.4 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The oxalamide moiety may facilitate binding to specific proteins, influencing pathways related to neuropharmacology and metabolic processes.
- Inhibition of Receptors : Compounds with trifluoromethyl groups have been shown to exhibit high binding affinities to certain receptor sites. For instance, studies on related trifluoromethyl derivatives have demonstrated their ability to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is crucial in excitatory neurotransmission and implicated in various neurological disorders .
- Enzyme Interaction : The oxalamide structure may also allow for interaction with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and subsequent physiological effects.
Pharmacological Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- A study on N-trifluoromethyl phenyl derivatives indicated significant inhibition (>90%) at micromolar concentrations against specific targets . This suggests that the compound may possess similar inhibitory properties.
- Additionally, the presence of the diphenylpropyl group is hypothesized to enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are available for N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide?
- Methodology : The compound can be synthesized via a two-step coupling reaction. First, 3,3-diphenylpropylamine reacts with oxalyl chloride to form an intermediate isocyanate. This intermediate is then coupled with 3-(trifluoromethyl)aniline under anhydrous conditions (e.g., dichloromethane or THF as solvents). Catalytic bases like triethylamine are often used to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC ensures completion .
- Key Parameters : Optimal temperature (0–25°C), stoichiometric ratios (1:1.2 amine to oxalyl chloride), and inert atmosphere (N₂/Ar) improve yields.
Q. How is the purity and structural integrity of the compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl resonance at δ ~110–120 ppm in ¹⁹F NMR) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted amines or oxalamide dimers).
- Elemental Analysis : Validates molecular formula (C₂₉H₂₅F₃N₂O₂) .
Q. What initial biological screening assays are recommended?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Target Identification : Surface plasmon resonance (SPR) screens for protein binding affinity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Optimization Strategies :
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄ in ) enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates .
- Temperature Gradients : Gradual warming (0°C → RT) reduces side reactions.
Q. What computational methods predict the compound’s binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (oxalamide carbonyl groups) and hydrophobic contacts (diphenylpropyl and trifluoromethyl groups) .
- MD Simulations : Assess binding stability (100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
Q. How should contradictory data on biological activity be resolved?
- Case Example : If studies report conflicting IC₅₀ values (e.g., 5 µM vs. 20 µM for kinase inhibition):
- Reproducibility Checks : Validate assay conditions (pH, ATP concentration).
- Meta-Analysis : Compare structural analogs (e.g., N1-cyclopentyl oxalamides in ) to identify substituent effects .
Q. What strategies address poor aqueous solubility during in vivo studies?
- Formulation Approaches :
- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for controlled release.
- Co-Solvents : Ethanol/Cremophor EL mixtures enhance bioavailability .
- Pharmacokinetics : Monitor plasma concentration via LC-MS/MS after intravenous/oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
